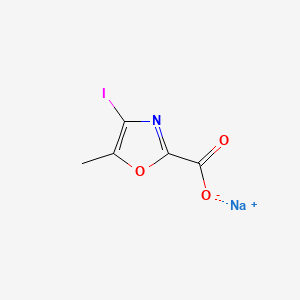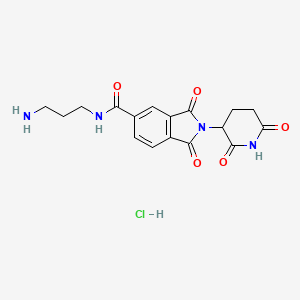![molecular formula C7H9F2N3 B6611117 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane CAS No. 2866318-66-1](/img/structure/B6611117.png)
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Mechanism of Action
Target of Action
It’s worth noting that compounds of the bicyclo[111]pentane class have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Mode of Action
The mode of action of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane involves the interaction of the azido radical generated from the interaction of PIDA and TMSN3 . This azido radical selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .
Biochemical Pathways
The synthesis of this compound involves a novel reaction via azidoheteroarylation of [111]propellane .
Pharmacokinetics
It’s known that bicyclo[111]pentane cores often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Result of Action
The compound is part of a class of molecules that have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles .
Action Environment
The synthesis of this compound involves mild and metal-free conditions , suggesting that it may be sensitive to certain environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction is performed in flow and requires only light, without the need for catalysts, initiators, or additives . The reaction is clean enough that, in many cases, evaporation of the reaction mixture provides products in around 90% purity that can be directly used in further transformations without any purification .
Industrial Production Methods
For industrial production, the same light-enabled scalable synthesis method can be employed. This method allows the production of bicyclo[1.1.1]pentane derivatives in milligram, gram, and even kilogram quantities . The scalability and simplicity of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction Reactions: Amino-substituted bicyclo[1.1.1]pentane derivatives.
Oxidation Reactions: Oxidized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological systems due to its unique structure.
Industry: Utilized in materials science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(azidomethyl)-2,2-difluorobicyclo[1.1.1]pentane
- 1-(azidomethyl)-3-methylbicyclo[1.1.1]pentane
- 1-(azidomethyl)-2,2-difluoro-3-ethylbicyclo[1.1.1]pentane
Uniqueness
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane is unique due to the presence of both the azido and difluoro groups on the bicyclo[1.1.1]pentane scaffold.
Properties
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-5-2-6(3-5,4-11-12-10)7(5,8)9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRJZGCXPLKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)






![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)

![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)
